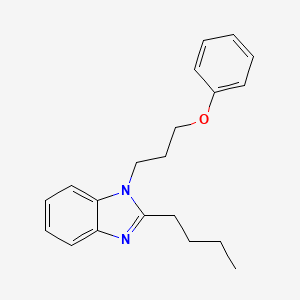
2-butyl-1-(3-phenoxypropyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity Research on related benzimidazole compounds has shown potential antimicrobial properties. For example, a study explored the synthesis, characterization, and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. Compounds synthesized were evaluated for their activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, revealing some compounds exhibited potent antimicrobial effects (Salahuddin et al., 2017).
Antioxidant Properties Another study synthesized benzimidazole derivatives to evaluate their antioxidant properties in vitro. The research aimed to understand the molecular features responsible for high antioxidant activity, finding that derivatives containing phenol fragments with specific substituents displayed significant antioxidative capabilities (Dvornikova et al., 2019).
Synthetic Methodologies Benzimidazoles have also been explored in the context of synthetic chemistry. For instance, the use of butyl-3-methylimidazolium chloroaluminate ionic liquid as an alternative acid catalyst in the Pechmann condensation of phenols was demonstrated, highlighting a novel route to synthesizing coumarin derivatives (Potdar et al., 2001).
DNA Topoisomerase Inhibition Research into 1H-Benzimidazole derivatives has discovered their role as inhibitors of mammalian type I DNA topoisomerases, a critical enzyme in DNA replication. This study synthesized derivatives and assessed their effects, identifying compounds that exhibited potent inhibition of topoisomerase I activity (Alpan et al., 2007).
Cytotoxicity and DNA Binding Further, benzimidazole compounds were evaluated for their DNA binding, cellular DNA lesion effects, and cytotoxicity against cancer cell lines. The research identified complexes that showed substantial cytotoxic effect, potentially useful in cancer therapy (Paul et al., 2015).
Propiedades
IUPAC Name |
2-butyl-1-(3-phenoxypropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-3-14-20-21-18-12-7-8-13-19(18)22(20)15-9-16-23-17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFWNVTXUVTHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

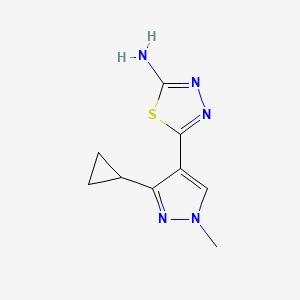
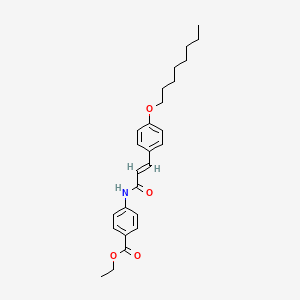
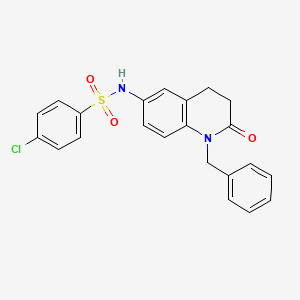
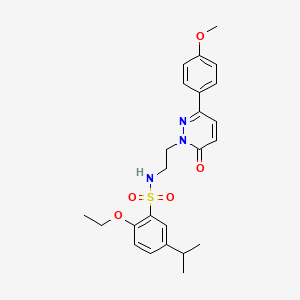
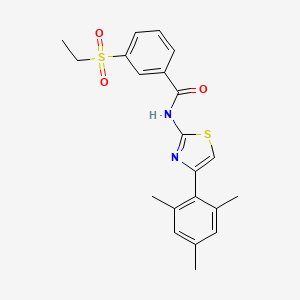
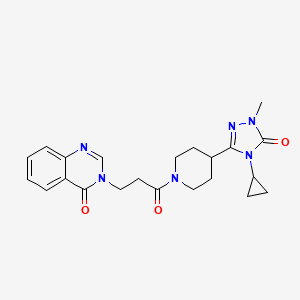
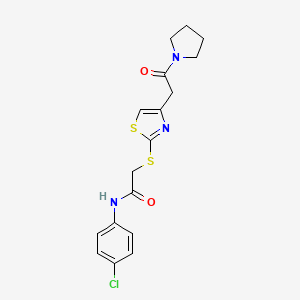
![2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2447619.png)
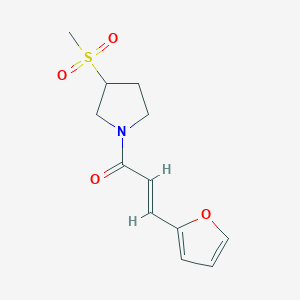
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)
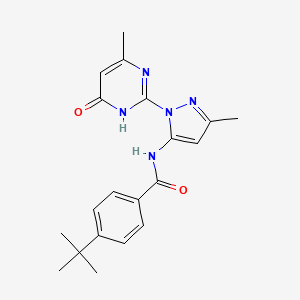
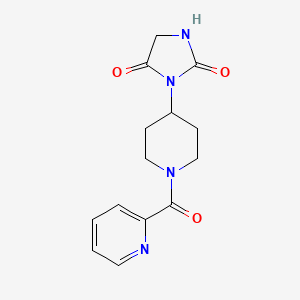
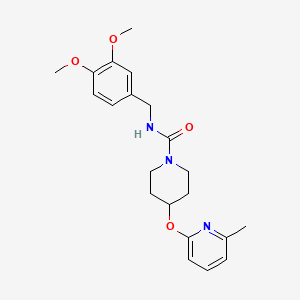
![N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2447628.png)